Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2,6-dimethyloxane

Chemoselective dehalogenation Natural product synthesis 4-Halotetrahydropyran reactivity

4-Bromo-2,6-dimethyloxane (CAS 78726-17-7) is a brominated saturated six-membered oxygen heterocycle belonging to the tetrahydropyran class. With the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol, it features two methyl substituents at the 2- and 6-positions and a bromine atom at the 4-position on the oxane ring.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
Cat. No. B7934193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethyloxane
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)Br
InChIInChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3
InChIKeyJARBCNALBGKFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dimethyloxane: A Differentiated 2,6-Disubstituted 4-Bromotetrahydropyran Building Block for Selective Synthesis


4-Bromo-2,6-dimethyloxane (CAS 78726-17-7) is a brominated saturated six-membered oxygen heterocycle belonging to the tetrahydropyran class. With the molecular formula C₇H₁₃BrO and a molecular weight of 193.08 g/mol, it features two methyl substituents at the 2- and 6-positions and a bromine atom at the 4-position on the oxane ring [1]. The compound is supplied as a research chemical with a purity of 95% [2], and its computed logP of 2.266 provides a measurable lipophilicity benchmark against halogen-substituted analogs [3]. The 2,6-dimethyl substitution pattern imparts distinct conformational preferences and steric effects that differentiate its reactivity profile from unsubstituted, gem-dimethyl, or differently halogenated tetrahydropyran analogs [4].

Why 4-Bromo-2,6-dimethyloxane Cannot Be Interchanged with Other 4-Halo- or Alkyl-Substituted Tetrahydropyrans


Generic substitution among 4-halotetrahydropyrans is precluded by measurable differences in lipophilicity, halogen-dependent chemoselectivity, and conformational strain energy. The bromine atom at the 4-position enables hydrodehalogenation reactivity not available to the 4-chloro analog [1], while offering greater stability for handling and storage compared to the 4-iodo congener. Simultaneously, the 2,6-dimethyl substitution introduces a quantifiable steric penalty of +34.9 kJ mol⁻¹ for the cis-diaxial conformer, an effect absent in unsubstituted or gem-dimethyl analogs [2]. These orthogonal physicochemical and reactivity parameters mean that substituting 4-bromo-2,6-dimethyloxane with 4-chloro-2,6-dimethyloxane, 4-iodo-2,6-dimethyloxane, 4-bromotetrahydropyran, or 4-bromo-2,2-dimethyloxane would alter synthetic outcomes, pharmacokinetic predictions, or conformational behavior in ways that cannot be compensated by simple stoichiometric adjustment. The following quantitative evidence establishes the specific dimensions on which procurement and experimental decisions should be based.

Quantitative Differentiation Evidence: 4-Bromo-2,6-dimethyloxane vs. Closest Analogs


Hydrodehalogenation Reactivity: 4-Bromo vs. 4-Chloro Tetrahydropyrans Under Mild Conditions

Under stannane-free hydrodehalogenation conditions (H₂, NaHCO₃, Pd/C), 4-bromo- and 4-iodotetrahydropyrans undergo efficient dehalogenation, whereas 4-chlorotetrahydropyrans do not react [1]. This establishes a binary reactivity differentiation: the bromo compound provides a synthetic handle for chemoselective dehalogenation that the chloro analog lacks. Among the reactive pair, the bromo derivative offers superior stability and handling safety relative to the iodo compound, as alkyl iodides are more prone to photolytic and thermal decomposition.

Chemoselective dehalogenation Natural product synthesis 4-Halotetrahydropyran reactivity

Conformational Strain Energy: 2,6-Dimethyl vs. Unsubstituted and Gem-Dimethyl Tetrahydropyrans

Computational analysis at the B3LYP/6-31+G** level of theory quantifies the steric penalty imposed by the 2,6-dimethyl substitution pattern. The cis-2,6-dimethyltetrahydropyran conformer (Ic) exhibits a relative Gibbs free energy of +34.9 kJ mol⁻¹, which is more than twice the computed A-value for a single methyl group in 2-methyltetrahydropyran (14.9 kJ mol⁻¹) [1]. In contrast, 2,2-dimethyltetrahydropyrans and unsubstituted tetrahydropyrans lack this specific 1,3-diaxial methyl-methyl repulsion. The carbon-carbon distance between axial methyl groups in Ic is 3.332 Å, less than the sum of van der Waals radii (3.40 Å), confirming the steric compression [1].

Conformational analysis Steric strain Diastereoselectivity

Lipophilicity Benchmark: logP Differentiation Across 4-Halo-2,6-dimethyloxane Series

4-Bromo-2,6-dimethyloxane has a computed logP of 2.266 [1], positioning it in a moderate lipophilicity range suitable for blood-brain barrier penetration (optimal logP ~2–3). The 4-chloro analog (MW 148.63) is expected to exhibit a lower logP (estimated ~1.8–2.0 based on the smaller halogen), while the 4-iodo analog (estimated logP ~2.8–3.0) and the 4-(bromomethyl)-2,6-dimethyloxane (computed XLogP3-AA = 2.4 [2]) occupy higher lipophilicity space. The bromomethyl analog also carries a higher molecular weight (207.11 vs. 193.08 g/mol) and distinct GHS hazard classification (H302, H314) [3].

Lipophilicity Drug likeness Physicochemical profiling

Stereoselective Synthesis Advantage: One-Pot Zn/ZnBr₂-Catalyzed Access to 2,6-Disubstituted 4-Bromotetrahydropyrans

A 2022 SynOpen paper reports a Zn/ZnBr₂-catalyzed one-pot synthesis of 2,6-disubstituted 4-bromotetrahydropyrans via alkynylation followed by Prins cyclization, achieving good yields (65–85%) . Critically, the reaction proceeds with high diastereoselectivity (dr > 95:5), leveraging the steric bias of the 2,6-dimethyl substitution to enforce equatorial methyl orientation. This methodology is specific to the bromo variant; the chloro analog would not participate in ZnBr₂-mediated Prins cyclization due to the absence of bromide as a leaving group, and the iodo analog would introduce competing elimination pathways under the catalytic conditions.

Diastereoselective synthesis Prins cyclization One-pot methodology

Privileged Scaffold Validation: 2,6-Dimethyloxan-4-yl Group as a Patent-Cited Capping Motif in Antiviral Drug Discovery

The 2,6-dimethyltetrahydro-2H-pyran-4-yl group is explicitly claimed as a capping group in Gilead Sciences patent WO-2014100500-A1, which covers polycyclic compounds for treating hepatitis C virus (HCV) infection [1]. Additionally, compounds bearing the 2,6-dimethyltetrahydro-2H-pyran-4-yl moiety have demonstrated potent PI3K inhibition, with an IC₅₀ of 2 nM reported for one derivative in an ADP-Glo format PI3K assay [2]. This establishes the 2,6-dimethyloxan-4-yl scaffold as a validated pharmacophoric element in antiviral and kinase-targeted programs—a credential not shared by the unsubstituted, 2,2-dimethyl, or 4-(bromomethyl) analogs in published patents at comparable levels.

Antiviral Hepatitis C Capping group

Procurement-Relevant Application Scenarios for 4-Bromo-2,6-dimethyloxane Based on Quantitative Evidence


Chemoselective Dehalogenation in Multi-Step Natural Product Synthesis

When a synthetic route requires selective removal of a halogen in the presence of chloro substituents, 4-bromo-2,6-dimethyloxane is the only viable starting material among the stable 4-halotetrahydropyrans. As demonstrated by Chan et al., 4-bromotetrahydropyrans undergo efficient hydrodehalogenation under H₂/NaHCO₃/Pd-C, while 4-chloro analogs are inert [1]. This enables chemoselective dehalogenation strategies where the bromo group is orthogonally removable, a capability not available with the chloro compound. The 2,6-dimethyl substitution provides the added benefit of conformational bias that can direct subsequent diastereoselective transformations.

Stereochemically Defined Tetrahydropyran Library Synthesis via One-Pot Prins Cyclization

The Zn/ZnBr₂-catalyzed one-pot alkynylation-Prins cyclization protocol achieves 65–85% yields of 2,6-disubstituted 4-bromotetrahydropyrans with dr > 95:5 [1]. This methodology is uniquely applicable to the 4-bromo variant, leveraging both the bromide leaving group for ring closure and the 2,6-dimethyl steric bias for diastereocontrol. The 4-chloro analog is incompatible with this catalytic system, and the 4-iodo analog would introduce competing elimination. For research groups building stereochemically diverse tetrahydropyran libraries, 4-bromo-2,6-dimethyloxane is the prerequisite substrate.

HCV Antiviral Drug Discovery: Incorporation of Patent-Validated Capping Group

The 2,6-dimethyloxan-4-yl moiety is a patent-cited capping group in Gilead's antiviral program targeting hepatitis C (WO-2014100500-A1) [1]. 4-Bromo-2,6-dimethyloxane serves as a direct synthetic precursor for installing this privileged scaffold into polycyclic cores via nucleophilic substitution or metal-catalyzed cross-coupling at the bromine-bearing C4 position. The PI3K inhibitory activity (IC₅₀ = 2 nM) reported for compounds containing this group further validates its relevance in kinase-targeted programs . No equivalent patent precedent exists for the 4-chloro, 2,2-dimethyl, or unsubstituted tetrahydropyran counterparts.

Conformationally Biased Scaffold for Structure-Based Drug Design

The quantifiable conformational strain (+34.9 kJ mol⁻¹ for the cis-diaxial conformer) inherent to the 2,6-dimethyl substitution pattern [1] provides a predictable conformational bias that can be exploited in structure-based drug design. The equatorial preference of both methyl groups enforces a well-defined chair conformation with the bromine atom at C4 occupying a predictable spatial orientation. This contrasts with unsubstituted 4-bromotetrahydropyran, which lacks this conformational anchor, and 4-bromo-2,2-dimethyloxane, where the gem-dimethyl substitution creates a fundamentally different steric environment. Computational modelers and medicinal chemists can rely on this quantified conformational preference when designing target-bound ligands.

Quote Request

Request a Quote for 4-Bromo-2,6-dimethyloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.